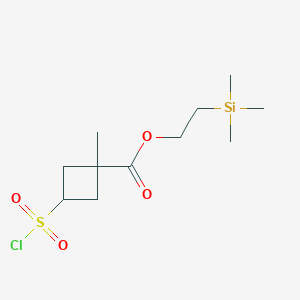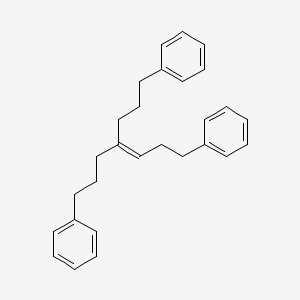
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene can be synthesized through organomagnesium synthesis, which involves the reaction of appropriate Grignard reagents with suitable precursors. The reaction typically requires anhydrous conditions and inert atmosphere to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale organomagnesium synthesis, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The use of catalysts like platinum oxide (PtO2) can enhance the efficiency of the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation of the double bond can yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a platinum or palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,5-Diphenyl-3-(2-cyclohexylethyl)pentane
- 1-Phenyl-4,7-dicyclohexylheptane
- 1-Phenyl-4-(2-cyclohexylpropyl)decane
- 1-Cyclohexyl-4-(3-cyclohexylpropyl)decane
- 1-Phenyl-3-(2-cyclohexylethyl)tridecane
- 1-Phenyl-4-(2-phenylethyl)-7-cyclohexylheptane
Uniqueness
1,7-Diphenyl-4-(3-phenylpropyl)-3-heptene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple phenyl groups and a heptene backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
55282-03-6 |
|---|---|
Fórmula molecular |
C28H32 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
[7-phenyl-4-(3-phenylpropyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C28H32/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,22H,10-12,19-21,23-24H2 |
Clave InChI |
MRIWNISAXOBYEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




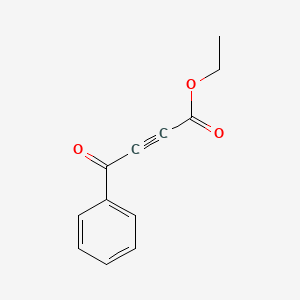
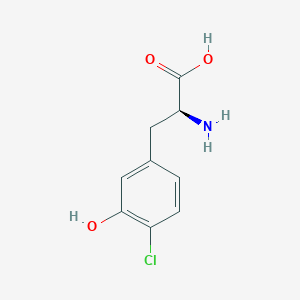
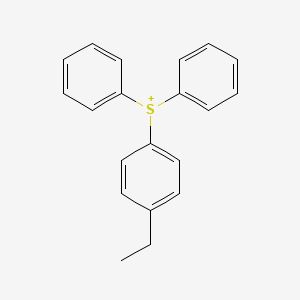

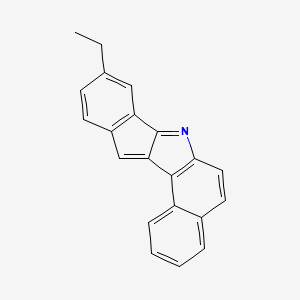
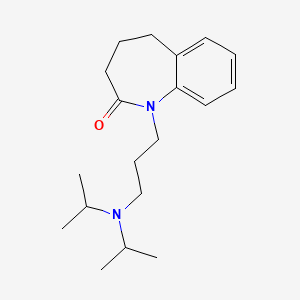
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

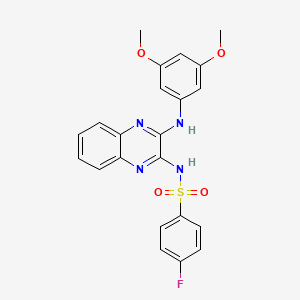
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
